molecular formula C7H15ClFNO2 B6179290 (2S)-2-amino-5-fluoro-5-methylhexanoic acid hydrochloride CAS No. 2679949-99-4

(2S)-2-amino-5-fluoro-5-methylhexanoic acid hydrochloride

Cat. No.: B6179290
CAS No.: 2679949-99-4
M. Wt: 199.7
InChI Key:
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Description

(2S)-2-amino-5-fluoro-5-methylhexanoic acid hydrochloride is a synthetic organic compound characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-5-fluoro-5-methylhexanoic acid hydrochloride typically involves the introduction of the fluorine atom and the amino group onto the hexanoic acid backbone. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The amino group can be introduced through reductive amination using reagents like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and scale up production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-5-fluoro-5-methylhexanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives (oxidation), alcohols (reduction), and substituted derivatives (substitution).

Scientific Research Applications

(2S)-2-amino-5-fluoro-5-methylhexanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-5-fluoro-5-methylhexanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The amino group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-5-fluoro-5-methylpentanoic acid
  • (2S)-2-amino-5-chloro-5-methylhexanoic acid
  • (2S)-2-amino-5-methylhexanoic acid

Uniqueness

(2S)-2-amino-5-fluoro-5-methylhexanoic acid hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.

Properties

CAS No.

2679949-99-4

Molecular Formula

C7H15ClFNO2

Molecular Weight

199.7

Purity

95

Origin of Product

United States

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